1-(2-fluorobenzyl)-4-iodo-1H-pyrazole
Overview
Description
1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a fluorobenzyl group at position 1 and an iodine atom at position 4 of the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.
Iodination: The final step involves the iodination of the pyrazole ring. This can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst, such as silver nitrate, in an organic solvent like acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form deiodinated derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck coupling, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Deiodinated pyrazoles.
Coupling Products: New carbon-carbon or carbon-heteroatom bonded pyrazoles.
Scientific Research Applications
1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorobenzyl group can enhance binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins. The compound may modulate various signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Fluorobenzyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
1-(2-Fluorobenzyl)-4-bromo-1H-pyrazole:
1-(2-Fluorobenzyl)-4-methyl-1H-pyrazole: Substituted with a methyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in the combination of the fluorobenzyl and iodine substituents, which impart distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFKGUDPHWRREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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